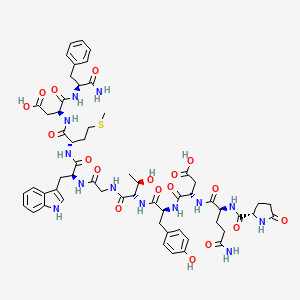

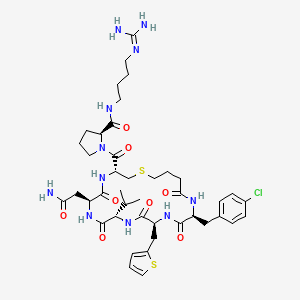

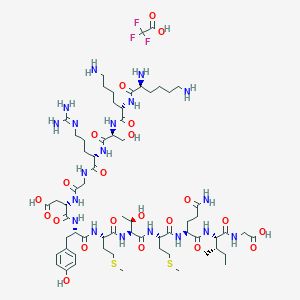

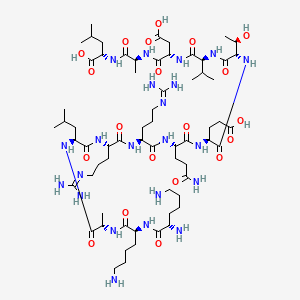

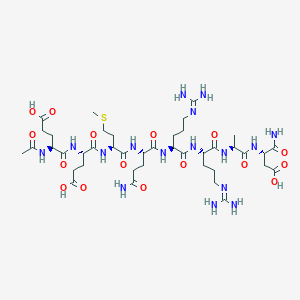

Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2

Overview

Description

Acetyl Octapeptide-3, also known under the trade name SNAP-8, is a synthetic peptide that mimics the N-terminal end of the synaptosome-associated protein of 25 kDa (SNAP-25). It is primarily used in cosmetic formulations for its anti-aging properties, particularly in reducing the appearance of facial wrinkles by inhibiting muscle contractions .

Mechanism of Action

Target of Action

The primary target of Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2, also known as SNAP-8, is the SNARE complex, specifically the SNAP-25 protein . The SNARE complex is involved in muscle stimulation . SNAP-25 is a component of this complex and plays a crucial role in the release of neurotransmitters that cause muscle contraction .

Mode of Action

SNAP-8 works by modulating the formation of the SNARE complex . It mimics the N-terminal end of SNAP-25 and competes with SNAP-25 for a position in the SNARE complex . This competition disrupts the formation of the SNARE complex, thereby reducing its stability . As a result, the release of neurotransmitters from vesicles is prevented, leading to a decrease in muscle contraction .

Biochemical Pathways

The primary biochemical pathway affected by SNAP-8 is the neurotransmitter release pathway. By destabilizing the SNARE complex, SNAP-8 prevents the efficient release of neurotransmitters . This disruption affects the vesicle fusion process, which is the mechanism by which vesicles merge with the cell membrane and release their contents .

Pharmacokinetics

It is known that snap-8 is typically applied topically to the skin as a cream or serum

Result of Action

The primary molecular effect of SNAP-8’s action is the reduction of muscle contraction, which leads to a decrease in the formation of facial lines and wrinkles . On a cellular level, SNAP-8’s action results in the destabilization of the SNARE complex and a decrease in the release of neurotransmitters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SNAP-8. For instance, the formulation of the cosmetic product containing SNAP-8 can impact its stability and effectiveness . Additionally, individual factors such as skin type and condition may also influence the efficacy of SNAP-8

Biochemical Analysis

Biochemical Properties

SNAP-8 is thought to have various effects on biochemical reactions. It is known to interact with the SNARE complex, a group of proteins that mediate vesicle fusion . SNAP-8 functions by boosting the regulatory functions of the N-terminal end of SNAP-25, a protein in the SNARE complex . This allows for the SNARE complex to stay stabilized, which in turn allows for SNAP-25 to remain stabilized for a significantly longer period of time .

Cellular Effects

SNAP-8 has been shown to have effects on various types of cells and cellular processes. It is known to act as a muscle contraction inhibitor . This act of inhibition allows for muscles to achieve a more consistent level of homeostasis, as it allows for the neurotransmitters that are responsible for bringing about homeostasis to be released on a much more efficient basis .

Molecular Mechanism

SNAP-8 works by competing for a position in the SNARE complex, essential for the contraction of muscles of facial expression . It reduces the depth of wrinkles caused by muscle contraction by decreasing neuronal excitability through SNARE complex destabilization .

Dosage Effects in Animal Models

It is known that SNAP-8 functions as a muscle contraction inhibitor, which could potentially have dosage-dependent effects .

Metabolic Pathways

It is known that SNAP-8 interacts with the SNARE complex, which plays a crucial role in the regulation of membrane fusion and neurotransmitter release .

Transport and Distribution

It is known that SNAP-8 interacts with the SNARE complex, which is located on the plasma membrane of cells .

Subcellular Localization

It is known that SNAP-8 interacts with the SNARE complex, which is located on the plasma membrane of cells . This suggests that SNAP-8 may also be located at the plasma membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl Octapeptide-3 is synthesized using solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a solid polymer resin, starting from the C-terminal end. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the peptide chain is fully assembled, the peptide is cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the production of Acetyl Octapeptide-3 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

Acetyl Octapeptide-3 primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The synthesis of Acetyl Octapeptide-3 involves the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotecting agents such as trifluoroacetic acid (TFA). The reactions are typically carried out in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products

The major product of the synthesis is the desired peptide, Acetyl Octapeptide-3. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during the purification process .

Scientific Research Applications

Acetyl Octapeptide-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, Acetyl Octapeptide-3 is used as a model compound for studying peptide synthesis and purification techniques. It also serves as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Biology

In biological research, Acetyl Octapeptide-3 is studied for its effects on cellular processes, particularly those related to muscle contraction and neurotransmitter release. It is also used in studies investigating the mechanisms of aging and the development of anti-aging treatments .

Medicine

In medicine, Acetyl Octapeptide-3 is explored for its potential therapeutic applications, particularly in the treatment of conditions involving excessive muscle contractions, such as dystonia and spasticity. Its ability to modulate neurotransmitter release makes it a candidate for further research in neurology .

Industry

In the cosmetic industry, Acetyl Octapeptide-3 is widely used in anti-aging products, including creams, serums, and patches. Its ability to reduce the appearance of wrinkles and fine lines has made it a popular ingredient in high-end skincare formulations .

Comparison with Similar Compounds

Similar Compounds

Acetyl Hexapeptide-3 (Argireline): A smaller peptide that also targets the SNAP-25 protein but is less effective than Acetyl Octapeptide-3.

Botulinum Toxin (Botox): A neurotoxin that targets the same protein complex but works by completely blocking SNARE formation, leading to muscle paralysis.

Uniqueness

Acetyl Octapeptide-3 is unique in its ability to relax muscles without causing paralysis, making it a safer and less invasive alternative to Botulinum Toxin. Its longer peptide chain compared to Acetyl Hexapeptide-3 provides enhanced stability and efficacy in reducing wrinkles .

Properties

CAS No. |

868844-74-0 |

|---|---|

Molecular Formula |

C42H72N16O15S |

Molecular Weight |

1073.2 g/mol |

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |

InChI |

InChI=1S/C42H72N16O15S/c1-20(23(53-22(3)59)10-13-31(61)62)51-26(11-14-32(63)64)38(71)57-28(15-18-74-4)40(73)56-27(9-12-30(43)60)39(72)55-25(8-6-17-50-42(47)48)37(70)54-24(7-5-16-49-41(45)46)36(69)52-21(2)35(68)58-29(34(44)67)19-33(65)66/h21,23-29,51H,1,5-19H2,2-4H3,(H2,43,60)(H2,44,67)(H,52,69)(H,53,59)(H,54,70)(H,55,72)(H,56,73)(H,57,71)(H,58,68)(H,61,62)(H,63,64)(H,65,66)(H4,45,46,49)(H4,47,48,50)/t21-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

QGGBBQJHVCVVKM-XOBYPWAZSA-N |

SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=C)[C@H](CCC(=O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=C)C(CCC(=O)O)NC(=O)C |

sequence |

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 |

storage |

Common storage 2-8℃, long time storage -20℃. |

Synonyms |

Snap 8; Acetyl GlutaMyl Octapeptide-3; Acetyl Octapeptide-1; Acetyl Octapeptide-3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.